molecular formula C7H10ClN5O3 B15212038 2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol

2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol

Cat. No.: B15212038
M. Wt: 247.64 g/mol
InChI Key: NFZVFTHQLHODPI-UHFFFAOYSA-N
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Description

2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol is a complex organic compound with the molecular formula C6H8ClN5O3 This compound is characterized by the presence of a pyrazine ring substituted with amino, chloro, and nitro groups, as well as a methylaminoethanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol typically involves multi-step organic reactions One common method includes the nitration of a pyrazine derivative followed by chlorination and subsequent amination

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The presence of reactive functional groups allows it to form covalent bonds with target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-3-nitropyridine
  • 2-Chloro-5-nitropyridine-3-carbonitrile
  • 2-Bromo-5-chloro-3-nitropyridine

Uniqueness

2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol is unique due to its specific substitution pattern on the pyrazine ring and the presence of a methylaminoethanol side chain. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C7H10ClN5O3

Molecular Weight

247.64 g/mol

IUPAC Name

2-[(6-amino-3-chloro-5-nitropyrazin-2-yl)-methylamino]ethanol

InChI

InChI=1S/C7H10ClN5O3/c1-12(2-3-14)6-4(8)10-7(13(15)16)5(9)11-6/h14H,2-3H2,1H3,(H2,9,11)

InChI Key

NFZVFTHQLHODPI-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NC(=C(N=C1Cl)[N+](=O)[O-])N

Origin of Product

United States

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